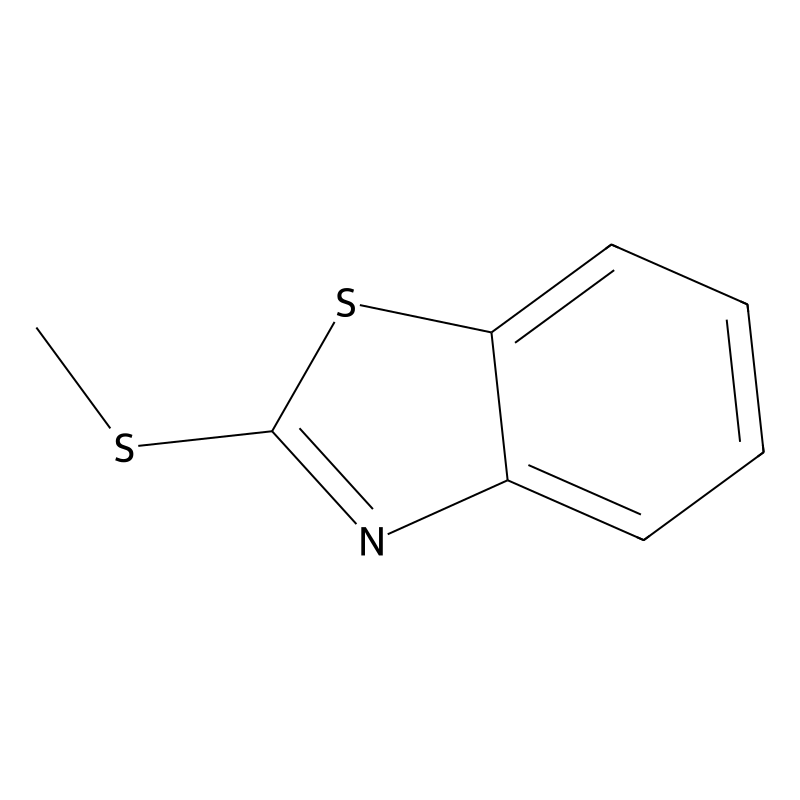

2-(Methylthio)benzothiazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Degradation Product:

2-(Methylthio)benzothiazole (CAS Number: 615-22-5) is a known degradation product of 2-(thiocyanomethylthio)benzothiazole, a biocide historically used in various industries, including leather, pulp, paper, and water treatment []. This implies that 2-(Methylthio)benzothiazole might be present as a residual contaminant in environments where the parent biocide was used.

Analytical Detection:

Due to its potential presence as an environmental contaminant, 2-(Methylthio)benzothiazole has been employed in scientific research for the development of analytical methods for detecting trace amounts of polar 1H-benzotriazoles and benzothiazoles in drinking and surface water []. This research contributes to improved monitoring and assessment of water quality.

Other Potential Applications:

While the primary focus of current research involving 2-(Methylthio)benzothiazole is its role as a contaminant and its analytical detection, some studies have explored its potential biological properties. For instance, research suggests that 2-(Methylthio)benzothiazole might act as an aryl hydrocarbon receptor agonist, though further investigation is needed to understand its specific mechanisms and potential implications [].

2-(Methylthio)benzothiazole is an organic compound characterized by its unique structure, which consists of a benzothiazole ring substituted with a methylthio group at the second position. Its molecular formula is , and it has a molecular weight of approximately 181.27 g/mol. This compound is typically found as a white to light yellow solid with a melting point ranging from 44 to 48 °C and a boiling point of 177 °C at reduced pressure . It is recognized for its various biological activities and applications in different fields.

- Lithiation: The compound can be lithiated at the 2-position, allowing for further reactions with electrophiles, such as aryl aldehydes, leading to the formation of various derivatives .

- Methylation: Methylation reactions can occur, particularly when treated with methyl iodide in various solvents like dimethylformamide or acetone, resulting in products such as 2-methylthio-3-methylbenzothiazolium salts .

- Oxidation: Catalytic oxidation processes can transform the methylthio group into sulfoxides or sulfones, depending on the reaction conditions employed .

2-(Methylthio)benzothiazole exhibits significant biological activity, including:

- Antimicrobial Properties: It has been shown to possess antimicrobial effects against various pathogens, making it a candidate for use in pharmaceuticals and agricultural applications .

- Aryl Hydrocarbon Receptor Agonism: The compound acts as an agonist for the aryl hydrocarbon receptor, which plays a crucial role in mediating the effects of environmental toxins and certain drugs .

- Cytotoxicity: Studies indicate that it may exhibit cytotoxic effects against specific cancer cell lines, highlighting its potential in cancer therapy .

The synthesis of 2-(Methylthio)benzothiazole can be achieved through various methods:

- Direct Methylation: Starting from benzothiazole or its derivatives, methyl iodide can be used in a solvent like dimethylformamide to introduce the methylthio group. This method often involves heating under controlled conditions to ensure complete reaction .

- Condensation Reactions: Benzothiazole derivatives can undergo condensation with thiomethylating agents, leading to the formation of 2-(Methylthio)benzothiazole through nucleophilic substitution mechanisms.

- Oxidative Methods: Oxidative processes involving sulfur-containing compounds can also yield this compound by introducing the methylthio group into the benzothiazole structure .

2-(Methylthio)benzothiazole finds diverse applications across various fields:

- Pharmaceuticals: Its antimicrobial and cytotoxic properties make it valuable in drug development.

- Agriculture: It is used as a fungicide and pesticide due to its efficacy against plant pathogens.

- Industrial Chemistry: The compound serves as an intermediate in synthesizing other chemicals and materials, particularly in rubber manufacturing where it acts as a vulcanization accelerator.

Research into the interactions of 2-(Methylthio)benzothiazole has revealed:

- Environmental Impact: Studies have assessed its presence in environmental matrices like air and water, indicating potential health risks associated with exposure to benzothiazole derivatives .

- Toxicological Assessments: Toxicity studies highlight its harmful effects upon ingestion or skin contact, necessitating careful handling protocols in industrial settings .

Several compounds share structural similarities with 2-(Methylthio)benzothiazole. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Benzothiazole | Base structure without substituents | Less biologically active than its derivatives |

| 2-Mercaptobenzothiazole | Sulfhydryl group instead of methylthio | Exhibits strong chelating properties |

| 2-(Ethylthio)benzothiazole | Ethyl group instead of methyl | Potentially different biological activities |

| 2-(Phenylthio)benzothiazole | Phenyl group attached at the second position | Enhanced stability and varied reactivity |

The uniqueness of 2-(Methylthio)benzothiazole lies in its specific combination of biological activity and chemical reactivity, making it particularly useful in both pharmaceutical and agricultural contexts. Its ability to interact with biological systems through multiple pathways sets it apart from other similar compounds.

| Property | Value | Reference |

|---|---|---|

| Melting Point (°C) | 44-48 | [1] [2] [3] [4] |

| Boiling Point (°C) | 177 (at 22 mmHg) / 291-300 (1 atm) | [1] [2] [3] |

| Molecular Weight (g/mol) | 181.27-181.28 | [1] [3] [5] |

| Molecular Formula | C₈H₇NS₂ | [1] [3] [5] |

| Physical State (20°C) | Solid | [1] |

| Appearance | White to light yellow powder/crystal | [1] |

| Density (calculated, g/cm³) | 1.3±0.1 (estimated) | [6] |

| Flash Point (°C) | 110-113 | [2] [4] |

Vapor Pressure and Volatility Profiles

The vapor pressure characteristics of 2-(Methylthio)benzothiazole indicate low volatility under ambient conditions. Experimental and estimated vapor pressure data show values of approximately 0.002 mmHg at 25°C [7] and 2.25 × 10⁻⁸ mmHg at 20°C [8]. These extremely low vapor pressure values classify the compound as having very low volatility, which has important implications for its environmental fate and handling procedures.

The volatility profile is consistent with the molecular structure containing sulfur heteroatoms and the aromatic benzothiazole core, which contribute to intermolecular interactions that reduce vapor pressure. The compound's boiling point of 177°C at reduced pressure (22 mmHg) further confirms its low volatility characteristics [1] [2] [3].

Table 2: Vapor Pressure and Volatility Profiles

| Temperature (°C) | Vapor Pressure (mmHg) | Notes | Reference |

|---|---|---|---|

| 25 | 0.002 (estimated) | Estimated value for practical applications | [7] |

| 20 | 2.25 × 10⁻⁸ | Very low vapor pressure indicating low volatility | [8] |

| Room temperature | Low volatility | Generally considered to have low volatility | [9] |

Solubility Characteristics in Various Media

The solubility behavior of 2-(Methylthio)benzothiazole varies significantly across different solvent systems, reflecting its amphiphilic nature with both hydrophobic aromatic components and polar heteroatoms. In aqueous media, the compound demonstrates limited solubility with reported values of 110.8-125 mg/L at 25°C [9] [7] [10] [11]. This moderate water solubility is attributed to the basic nature of the compound and the presence of nitrogen and sulfur heteroatoms that can participate in hydrogen bonding interactions.

The compound exhibits substantially better solubility in organic solvents [12] [13]. Dimethyl sulfoxide (DMSO) provides excellent solvation properties and is particularly recommended for nuclear magnetic resonance spectroscopic studies [13]. Other organic solvents including acetone, ethyl acetate, and chloroform demonstrate good solubility characteristics, making them suitable for extraction and analytical procedures [14] [13] [15].

Table 3: Solubility Characteristics in Various Media

| Solvent/Medium | Solubility | Notes | Reference |

|---|---|---|---|

| Water (25°C) | Moderately soluble (110.8-125 mg/L) | Practically insoluble in water, basic compound | [9] [7] [10] [11] |

| Organic solvents | Better solubility | Generally shows better solubility than in water | [12] [13] |

| Dimethyl sulfoxide (DMSO) | Good solubility | Recommended for NMR studies | [13] |

| Acetone | Good solubility | Used in extraction procedures | [13] |

| Ethyl acetate | Good solubility | Used in extraction procedures | [14] [13] |

| Alcohol | Soluble | General solubility noted | [7] |

| Chloroform | Soluble | Used in analytical procedures | [15] |

| Methanol | Slightly soluble | Limited solubility | [16] |

Spectroscopic Fingerprints

Nuclear Magnetic Resonance Spectral Signatures (¹H, ¹³C, ¹⁵N)

The nuclear magnetic resonance spectroscopic profile of 2-(Methylthio)benzothiazole provides distinctive structural fingerprints across multiple nuclei. ¹H Nuclear Magnetic Resonance spectroscopy in deuterated chloroform reveals characteristic aromatic proton signals at δ 7.87 (doublet, J = 8.1 Hz) corresponding to benzene ring protons, with additional aromatic multipets appearing in the δ 7.45-7.35 region [17] [18]. The methylthio group exhibits a characteristic singlet at δ 2.77 for the three methyl protons, providing clear identification of the substituent.

¹³C Nuclear Magnetic Resonance analysis demonstrates the thiazole carbon signal at δ 168.9, which is diagnostic for the carbon-nitrogen bond in the heterocyclic ring [17] [18]. Aromatic carbons appear around δ 134.0, while the methylthio carbon resonates at δ 16.2, consistent with alkyl carbons attached to sulfur [17] [18].

¹⁵N Nuclear Magnetic Resonance spectroscopy, while challenging due to low natural abundance (0.36%) and low gyromagnetic ratio, can provide valuable structural information about the nitrogen environment in the thiazole ring [19] [20] [21]. Two-dimensional ¹H-¹⁵N heteronuclear multiple bond correlation experiments often provide more sensitive detection than direct ¹⁵N observation.

Table 4: Nuclear Magnetic Resonance Spectroscopic Signatures

| Nucleus | Chemical Shift (ppm) | Assignment | Solvent/Conditions | Reference |

|---|---|---|---|---|

| ¹H NMR | δ 7.87 (d, J = 8.1 Hz) | Aromatic H (benzene ring) | CDCl₃ | [17] [18] |

| ¹H NMR | δ 7.45-7.35 (aromatic) | Aromatic H (multiplet) | CDCl₃ | [17] [18] |

| ¹H NMR | δ 2.77 (s, 3H) | Methyl group (SCH₃) | CDCl₃ | [17] [18] |

| ¹³C NMR | δ 168.9 (thiazole C=N) | Thiazole carbon | CDCl₃ | [17] [18] |

| ¹³C NMR | δ 134.0 (aromatic) | Aromatic carbons | CDCl₃ | [17] [18] |

| ¹³C NMR | δ 16.2 (SCH₃) | Methylthio carbon | CDCl₃ | [17] [18] |

| ¹⁵N NMR | Natural abundance measurements possible | Nitrogen in thiazole ring | Various (DMSO-d₆ recommended) | [19] [20] [21] |

Mass Fragmentation Patterns

Mass spectrometric analysis of 2-(Methylthio)benzothiazole under electron ionization conditions produces characteristic fragmentation patterns that provide definitive structural identification. The molecular ion appears at m/z 181/182 with high relative intensity (99.99-100%), indicating good stability of the molecular ion under electron impact conditions [22] [23] [17].

The base peak typically appears at m/z 148, corresponding to the loss of sulfur and methyl groups [M-SH-CH₃]⁺, with relative intensities ranging from 61.40% to 614% depending on ionization conditions [22] [23] [17]. Another significant fragment occurs at m/z 136, representing the loss of the methylthio group [M-SCH₃]⁺ with relative intensities of 16.30-163% [22] [23] [17].

Additional characteristic fragments include m/z 166 (loss of methyl group), m/z 123 (benzothiazole fragment), m/z 109 (ring fragment), and m/z 68 (sulfur-containing fragment) [22] [23]. These fragmentation patterns are consistent with the expected cleavage of the methylthio substituent and subsequent rearrangements of the benzothiazole core.

Table 5: Mass Spectrometry Fragmentation Patterns

| Fragment m/z | Relative Intensity (%) | Assignment | Reference |

|---|---|---|---|

| 181/182 | 99.99-100 (Molecular ion) | Molecular ion [M]⁺- | [22] [23] [17] |

| 148 | 61.40-614 | Loss of sulfur and methyl [M-SH-CH₃]⁺ | [22] [23] [17] |

| 136 | 16.30-163 | Loss of methylthio group [M-SCH₃]⁺ | [22] [23] [17] |

| 149 | 11.40-114 | Molecular ion + 1 | [22] [23] |

| 166 | 93-295 | Loss of methyl group [M-CH₃]⁺ | [22] [23] |

| 123 | 3 | Benzothiazole fragment | [22] [23] |

| 109 | 3-15 | Ring fragment | [22] [23] |

| 68 | 8 | Sulfur-containing fragment | [22] [23] |

Infrared and Raman Vibrational Modes

The vibrational spectroscopic profile of 2-(Methylthio)benzothiazole encompasses characteristic absorption and scattering features that provide detailed molecular structural information. Infrared spectroscopic analysis reveals strong absorption bands corresponding to fundamental molecular vibrations. The aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 cm⁻¹ region with medium intensity [24] [25] [26] [27].

The thiazole carbon-nitrogen stretching mode, characteristic of the heterocyclic ring, manifests as a strong absorption in the 1600-1650 cm⁻¹ region [24] [25] [26] [27]. Aromatic carbon-carbon stretching vibrations contribute strong bands in the 1550-1600 cm⁻¹ range, while carbon-hydrogen bending modes of the aromatic system appear at 1450-1500 cm⁻¹ with medium intensity [24] [25] [26] [27].

Carbon-nitrogen and carbon-sulfur stretching vibrations occur at 1300-1350 cm⁻¹ and 1200-1250 cm⁻¹ respectively, with the latter showing medium to strong intensity characteristic of the methylthio substituent [24] [25] [26] [27]. Lower frequency modes include out-of-plane carbon-hydrogen bending (1000-1100 cm⁻¹), ring breathing modes (800-900 cm⁻¹), and various skeletal deformation modes below 700 cm⁻¹ [24] [25] [26] [27].

Raman spectroscopic analysis complements infrared data by providing enhanced sensitivity to symmetric vibrational modes and carbon-sulfur bond vibrations. Ring breathing modes and carbon-sulfur stretching vibrations show particularly strong Raman activity, while out-of-plane deformation modes exhibit weaker scattering intensity [24] [25] [26] [27].

Table 6: Infrared and Raman Vibrational Modes

| Frequency Range (cm⁻¹) | Assignment | IR Intensity | Raman Activity | Reference |

|---|---|---|---|---|

| 3000-3100 | C-H stretching (aromatic) | Medium | Medium | [24] [25] [26] [27] |

| 1600-1650 | C=N stretching (thiazole) | Strong | Strong | [24] [25] [26] [27] |

| 1550-1600 | C=C stretching (aromatic) | Strong | Strong | [24] [25] [26] [27] |

| 1450-1500 | C-H bending (aromatic) | Medium | Medium | [24] [25] [26] [27] |

| 1300-1350 | C-N stretching | Medium | Medium | [24] [25] [26] [27] |

| 1200-1250 | C-S stretching | Medium-Strong | Strong | [24] [25] [26] [27] |

| 1000-1100 | C-H bending (out-of-plane) | Medium | Weak | [24] [25] [26] [27] |

| 800-900 | Ring breathing modes | Medium | Strong | [24] [25] [26] [27] |

| 700-800 | C-S-C bending | Medium | Medium | [24] [25] [26] [27] |

| 600-700 | Ring deformation | Weak-Medium | Medium | [24] [25] [26] [27] |

| 400-600 | Skeletal deformation | Weak | Medium | [24] [25] [26] [27] |

XLogP3

LogP

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 3 of 43 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 40 of 43 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

64036-43-7

615-22-5

Wikipedia

Use Classification

INDUSTRIAL